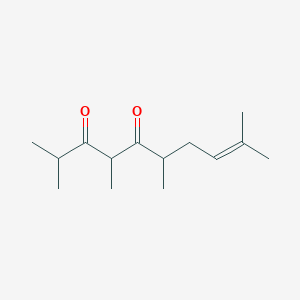
2,5,7,9-Tetramethyl-2-decene-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7,9-Tetramethyl-2-decene-6,8-dione, also known as muscone, is a natural organic compound that is widely used in the fragrance industry. It is a yellowish-brown liquid with a strong musky odor and is found in the musk gland of male musk deer. In recent years, muscone has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,5,7,9-Tetramethyl-2-decene-6,8-dione is not fully understood. However, studies have suggested that 2,5,7,9-Tetramethyl-2-decene-6,8-dione may exert its biological effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Muscone has also been found to interact with various cellular targets, such as ion channels, enzymes, and receptors.
Biochemische Und Physiologische Effekte
Muscone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,5,7,9-Tetramethyl-2-decene-6,8-dione can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 2,5,7,9-Tetramethyl-2-decene-6,8-dione can improve cognitive function, reduce inflammation, and protect against ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for lab experiments, including its availability, stability, and low toxicity. However, 2,5,7,9-Tetramethyl-2-decene-6,8-dione also has some limitations, such as its strong musky odor, which can interfere with experimental results, and its limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for 2,5,7,9-Tetramethyl-2-decene-6,8-dione research. One direction is to further investigate the mechanism of action of 2,5,7,9-Tetramethyl-2-decene-6,8-dione and identify its cellular targets. Another direction is to explore the potential applications of 2,5,7,9-Tetramethyl-2-decene-6,8-dione in medicine, such as in the treatment of neurodegenerative diseases and cancer. Additionally, 2,5,7,9-Tetramethyl-2-decene-6,8-dione can be further studied for its potential applications in agriculture, such as in the development of plant growth regulators and biopesticides.
Synthesemethoden
Muscone can be synthesized through various methods, including chemical synthesis, microbial transformation, and plant extraction. The chemical synthesis method involves the reaction of 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane with acetic anhydride in the presence of sulfuric acid. Microbial transformation involves the use of microorganisms to convert precursors into 2,5,7,9-Tetramethyl-2-decene-6,8-dione. Plant extraction involves the extraction of 2,5,7,9-Tetramethyl-2-decene-6,8-dione from natural sources, such as musk deer gland secretions or plant extracts.
Wissenschaftliche Forschungsanwendungen
Muscone has been studied extensively for its potential applications in various fields, including fragrance industry, medicine, and agriculture. In the fragrance industry, 2,5,7,9-Tetramethyl-2-decene-6,8-dione is widely used as a musk fragrance enhancer due to its strong musky odor. In medicine, 2,5,7,9-Tetramethyl-2-decene-6,8-dione has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In agriculture, 2,5,7,9-Tetramethyl-2-decene-6,8-dione has been found to enhance plant growth and improve crop yield.
Eigenschaften
CAS-Nummer |
13851-07-5 |
|---|---|
Produktname |
2,5,7,9-Tetramethyl-2-decene-6,8-dione |
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
2,4,6,9-tetramethyldec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H24O2/c1-9(2)7-8-11(5)14(16)12(6)13(15)10(3)4/h7,10-12H,8H2,1-6H3 |
InChI-Schlüssel |
VNEFXHWAHYWLHU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
Kanonische SMILES |
CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C |
Andere CAS-Nummern |
13851-07-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



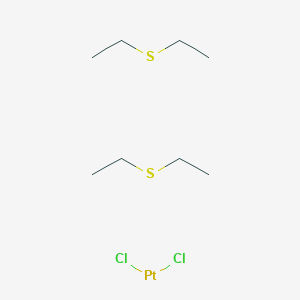
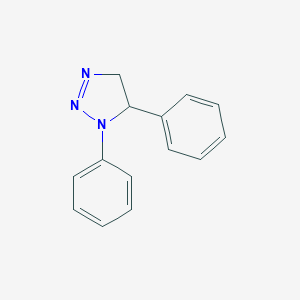
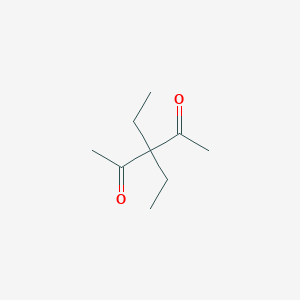
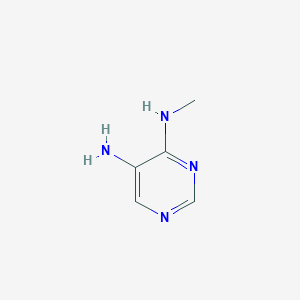
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
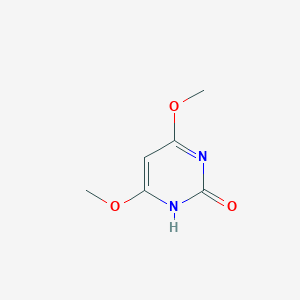
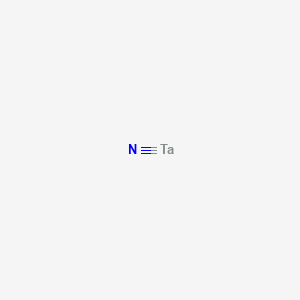
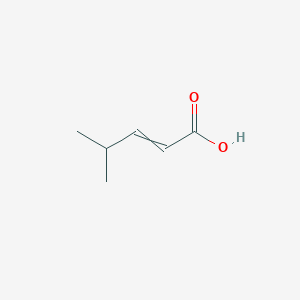
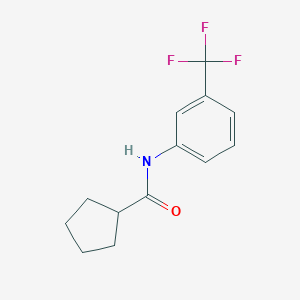
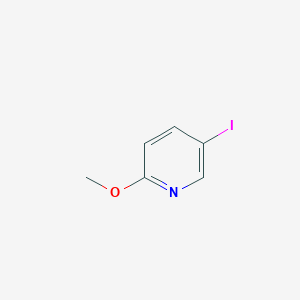
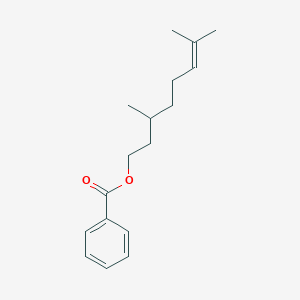

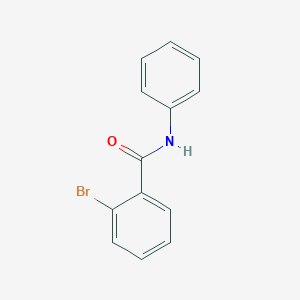
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)